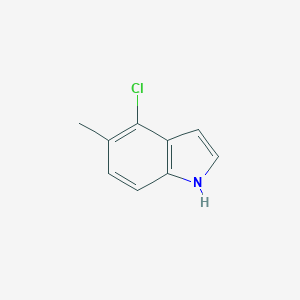

4-Chloro-5-methyl-1H-indole

Übersicht

Beschreibung

4-Chloro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology . The compound this compound has a molecular formula of C9H8ClN and is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Chloro-5-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with methyl isocyanide under specific conditions to form the indole ring. Another approach is the cyclization of 4-chloro-2-nitrotoluene with hydrazine hydrate, followed by reduction and dehydrogenation steps . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C4 Chlorine

The chlorine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in cross-coupling reactions and functional group interconversions.

Key Findings :

- Palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) replaces chlorine with aryl groups, forming biaryl structures .

- Copper-mediated amination enables direct introduction of amino groups .

Electrophilic Substitution at C3 and C6

The indole core undergoes electrophilic substitution, with regioselectivity influenced by substituents.

Key Findings :

- Formylation occurs exclusively at C3 due to the electron-donating methyl group at C5 .

- Nitration favors C6 due to steric and electronic effects from the chlorine at C4 .

Reduction of the Indole Ring

Selective hydrogenation of the indole ring is achievable under controlled conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT, 6 h | 4-Chloro-5-methyl-2,3-dihydro-1H-indole | 85% |

Key Findings :

- The aromatic ring is reduced to a dihydroindole without affecting the chlorine substituent.

Functionalization of the Methyl Group

The methyl group at C5 can be oxidized or halogenated.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C, 4 h | 4-Chloro-5-carboxy-1H-indole | 60% | |

| Bromination | NBS, AIBN, CCl₄, reflux, 8 h | 4-Chloro-5-(bromomethyl)-1H-indole | 45% |

Key Findings :

- Oxidation converts the methyl group to a carboxylic acid under strong acidic conditions .

- Radical bromination introduces a bromomethyl group for further derivatization .

Deprotonation and Alkylation at N1

The N–H proton can be deprotonated for alkylation or acylation.

Key Findings :

- Sodium hydride facilitates deprotonation, enabling alkylation with methyl iodide .

- Acetylation occurs under mild conditions without affecting other substituents .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via metal-halogen exchange.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorination | AgF, DMF, 120°C, 24 h | 4-Fluoro-5-methyl-1H-indole | 40% |

Key Findings :

- Silver fluoride mediates halogen exchange, though yields are moderate.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Chloro-5-methyl-1H-indole serves as a crucial building block in the synthesis of various complex organic molecules. Its halogenated structure enhances reactivity, making it suitable for multiple chemical transformations.

Synthesis of Indole Derivatives

The compound is frequently utilized in the synthesis of other indole derivatives, which are essential in creating pharmaceuticals and agrochemicals. The unique properties of the chloro substituent allow for selective reactions that can lead to a variety of functionalized indoles.

| Indole Derivative | Synthesis Method | Yield (%) |

|---|---|---|

| 5-Methyl-4-chloroindole | Reaction with N-chlorosuccinimide (NCS) | 84% |

| 4-Chloroindole-3-carbaldehyde | Direct carbon-hydrogen activation | 68% |

Biological Applications

The biological relevance of this compound is underscored by its structural similarity to natural indoles, which positions it as a potential candidate for therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth effectively without being cytotoxic at specific concentrations.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier makes it a valuable candidate for developing treatments aimed at neurodegeneration.

| Study | Findings | Reference |

|---|---|---|

| Antiproliferative assay on MCF-10A cells | Majority showed >87% viability at 50 µM | |

| Neuroprotective effects in Parkinson's model | Potential treatment pathway identified |

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly as an intermediate in synthesizing compounds with therapeutic properties.

Antiviral and Anti-inflammatory Activities

The compound and its derivatives are being studied for antiviral and anti-inflammatory activities. The halogenated indole structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

Development of P2Y12 Antagonists

In high-throughput screening campaigns, derivatives of this compound have been identified as potential reversible P2Y12 antagonists, which are important for cardiovascular therapies.

Material Science Applications

Beyond biological applications, this compound finds utility in material science:

Development of New Materials

The compound is utilized in the development of new materials due to its unique electronic properties and ability to form stable polymers when incorporated into polymer matrices.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound as a precursor demonstrated significant cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells.

Case Study 2: Neuroprotective Drug Development

Another investigation highlighted the compound's potential in developing neuroprotective drugs aimed at mitigating symptoms in Parkinson's disease models, showcasing its ability to enhance neuronal survival under stress conditions.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-5-methyl-1H-indole can be compared with other indole derivatives, such as:

4-Chloro-1H-indole: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.

5-Methyl-1H-indole: Lacks the chlorine atom at the 4-position, leading to different substitution patterns and reactivity.

4-Chloro-5-fluoro-1H-indole: Contains a fluorine atom instead of a methyl group, which can significantly alter its electronic properties and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Biologische Aktivität

4-Chloro-5-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

This compound is an indole derivative characterized by a chlorine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 169.62 g/mol. The presence of these substituents influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that this compound can inhibit viral replication, particularly against certain strains of viruses. Its mechanism may involve interference with viral enzymes or host cell pathways that viruses exploit for replication.

- Anticancer Properties : The compound has demonstrated potential in inhibiting tumor growth across various cancer cell lines. Its efficacy appears to be linked to the induction of apoptosis (programmed cell death) and modulation of cell cycle regulators .

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibiotic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The indole structure allows for binding to various receptors, potentially modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, such as kinases that regulate cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast, prostate) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This finding highlights the compound's potential as a therapeutic agent in oncology.

Case Study: Antiviral Mechanism

In vitro studies showed that this compound could inhibit the replication of specific viruses by disrupting their life cycle at multiple stages. This was evidenced by decreased viral RNA levels in treated cells compared to controls, suggesting a promising avenue for antiviral drug development .

Eigenschaften

IUPAC Name |

4-chloro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHWNOJOJCOGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310115 | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-43-8 | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.